1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole
Overview
Description
1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a sulfonyl group attached to an imidazole ring, along with dichloro and ethoxy substituents on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 2-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-4-methyl-2-phenylimidazole
- 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-propan-2-ylimidazole
Uniqueness
Compared to similar compounds, 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is unique due to its specific substituents and the resulting chemical properties. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is a compound with notable biological activities, particularly in the fields of herbicidal and anticancer applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 3-[(2,5-dichloro-4-ethoxyphenyl)methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole, with the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C14H17Cl2NO4S |
Molecular Weight | 287.16 g/mol |
CAS Number | 639826-16-7 |
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. In particular, imidazole derivatives have been shown to interact with tubulin polymerization, which is crucial for cell division.
Tubulin Polymerization Inhibition
Recent studies indicate that compounds similar to this compound exhibit significant inhibition of tubulin polymerization. For instance, certain imidazole derivatives demonstrated IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HeLa and HCT-15 cells . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of related imidazole compounds:
Compound | Cell Line | IC50 (nM) | Activity |
---|---|---|---|
Compound 6 | HCT-15 | 80 | Tubulin polymerization inhibitor |
Compound 7 | HeLa | 100 | Moderate potency |
Compound 21 | A549 | 1.58 | Inhibitor of EGFR phosphorylation |
Anticancer Activity
Imidazole derivatives have been extensively researched for their anticancer properties. The compound has shown promise as a potential anticancer agent due to its ability to inhibit key signaling pathways involved in tumor growth.
Case Studies
- In Vitro Studies : Research has demonstrated that imidazole derivatives can significantly reduce viability in cancer cell lines. For example, a study reported that a derivative exhibited an IC50 value of less than 5 μM against multiple cancer types .
- Mechanistic Insights : Inhibition of the vascular endothelial growth factor receptor (VEGFR) has been noted as a critical mechanism through which these compounds exert their effects. Compounds with imidazole scaffolds showed IC50 values as low as 51.4 nM against VEGFR .
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial potential of imidazole derivatives. For instance, certain synthesized compounds displayed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Properties
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S/c1-3-19-11-6-10(14)12(7-9(11)13)20(17,18)16-5-4-15-8(16)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFUAEOWBHBPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401175412 | |
Record name | 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401175412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898639-57-1 | |
Record name | 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898639-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401175412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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